molecular formula C10H15N3OS B2411571 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide CAS No. 919062-16-1

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2411571
CAS No.: 919062-16-1
M. Wt: 225.31
InChI Key: JRJBNLSEUHJYNM-UHFFFAOYSA-N
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Description

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a chemical compound belonging to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 5-isobutyl-1,3,4-thiadiazole-2-amine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide
  • N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
  • N-(4-nitrophenyl)acetohydrazonoyl bromide derivatives

Uniqueness

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide stands out due to its unique cyclopropane carboxamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-6(2)5-8-12-13-10(15-8)11-9(14)7-3-4-7/h6-7H,3-5H2,1-2H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJBNLSEUHJYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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